

A Comprehensive Technical Guide to Foundational Research on Isoserine-Containing Compounds

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Compound of Interest

Compound Name: 3-Amino-2-(hydroxymethyl)propanoic acid

Cat. No.: B13383360

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Abstract

Isoserine, a non-proteinogenic α -hydroxy- β -amino acid, represents a fascinating and increasingly important building block in medicinal chemistry and biotechnology. As a structural isomer of the ubiquitous amino acid L-serine, isoserine offers unique stereochemical and physiological properties that are being leveraged to create novel therapeutics and biomaterials. [1][2][3] This guide provides an in-depth exploration of the foundational research on isoserine-containing compounds, covering their synthesis, analysis, biological activities, and applications. We will delve into the causality behind experimental choices, providing field-proven insights for researchers seeking to harness the potential of this versatile molecule.

The Isoserine Scaffold: Fundamental Properties and Significance

Isoserine, or 3-amino-2-hydroxypropanoic acid, is distinguished from its proteinogenic counterpart, serine (2-amino-3-hydroxypropanoic acid), by the relative positions of its amino and hydroxyl groups.[1][2] This seemingly subtle structural difference has profound implications for the molecule's chemical reactivity, conformational preferences, and biological stability. While not incorporated into proteins via the genetic code, isoserine can be found in some natural

products, such as the peptide tatumine produced by *Bacillus brevis* Vm4, and can be synthesized through various chemical and enzymatic routes.[1][4]

The primary impetus for the growing interest in isoserine lies in its utility as a building block for peptidomimetics—compounds that mimic the structure and function of peptides but possess enhanced stability and improved pharmacokinetic profiles.[5] The incorporation of isoserine into peptide sequences can confer resistance to enzymatic degradation, a critical hurdle in the development of peptide-based drugs.[6]

Physicochemical Properties

A thorough understanding of isoserine's physicochemical properties is essential for its effective application in research and development.

Property	Value	Source
Molecular Formula	C ₃ H ₇ NO ₃	[1]
Molecular Weight	105.09 g/mol	[5]
Appearance	White to off-white crystalline powder	[5][7]
Melting Point	207-210 °C	[5]
Solubility	Soluble in water, slightly soluble in ethanol	[5][7]
Optical Activity (L-Isoserine)	Specific Rotation: -14.8° (c=1, H ₂ O)	[5]
CAS Number	565-71-9 (DL-Isoserine), 632-13-3 (L-Isoserine)	[1][5][7]

Synthesis of Isoserine and Its Derivatives: A Methodological Deep Dive

The availability of high-purity isoserine is a prerequisite for its use in any application. Several synthetic strategies have been developed, each with its own advantages and considerations.

Chemical Synthesis of (S)-Isoserine from L-Asparagine

A robust and high-yield method for synthesizing (S)-isoserine proceeds from the readily available starting material L-asparagine.^{[8][9]} This two-step process is advantageous due to its mild reaction conditions and the avoidance of highly toxic reagents like hydrogen cyanide, which is used in other chemical synthesis routes.^[5]

Rationale: The key to this synthesis is the differential reactivity of the primary amino group and the primary amide group of L-asparagine towards sodium nitrite. The amino group is more susceptible to diazotization and subsequent conversion to a hydroxyl group under controlled acidic conditions, leaving the amide group intact.^{[8][9]} The subsequent Hofmann rearrangement of the resulting L-β-malamidic acid efficiently converts the amide to a primary amine, yielding the desired (S)-isoserine.^[8]

Experimental Protocol:

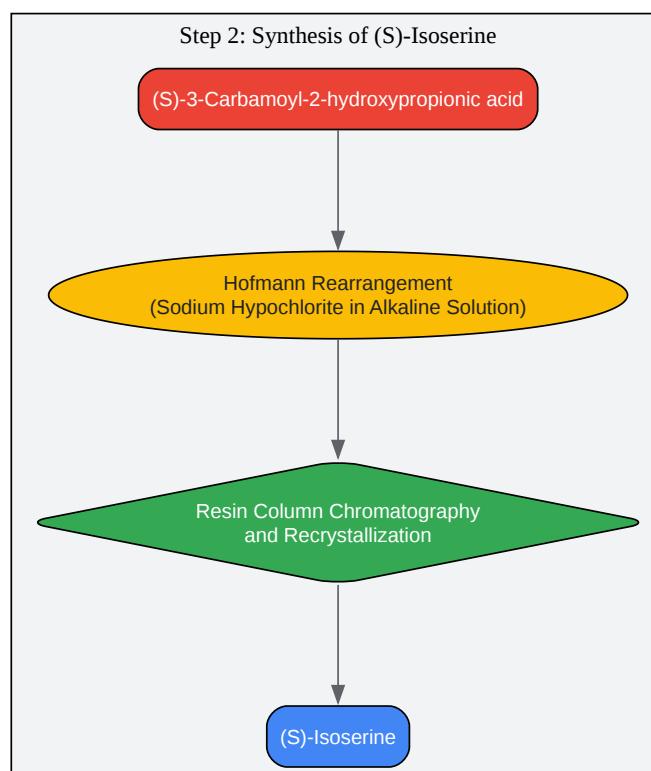
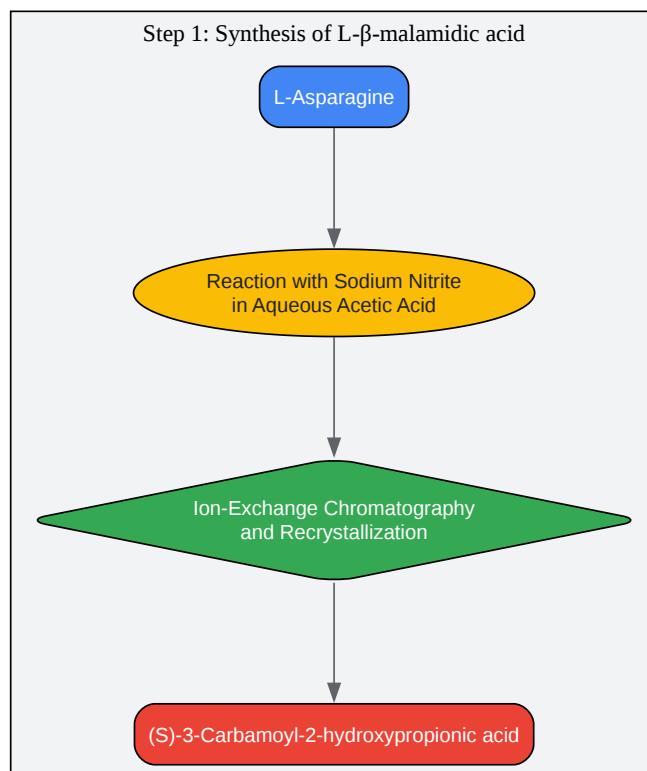
Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid)

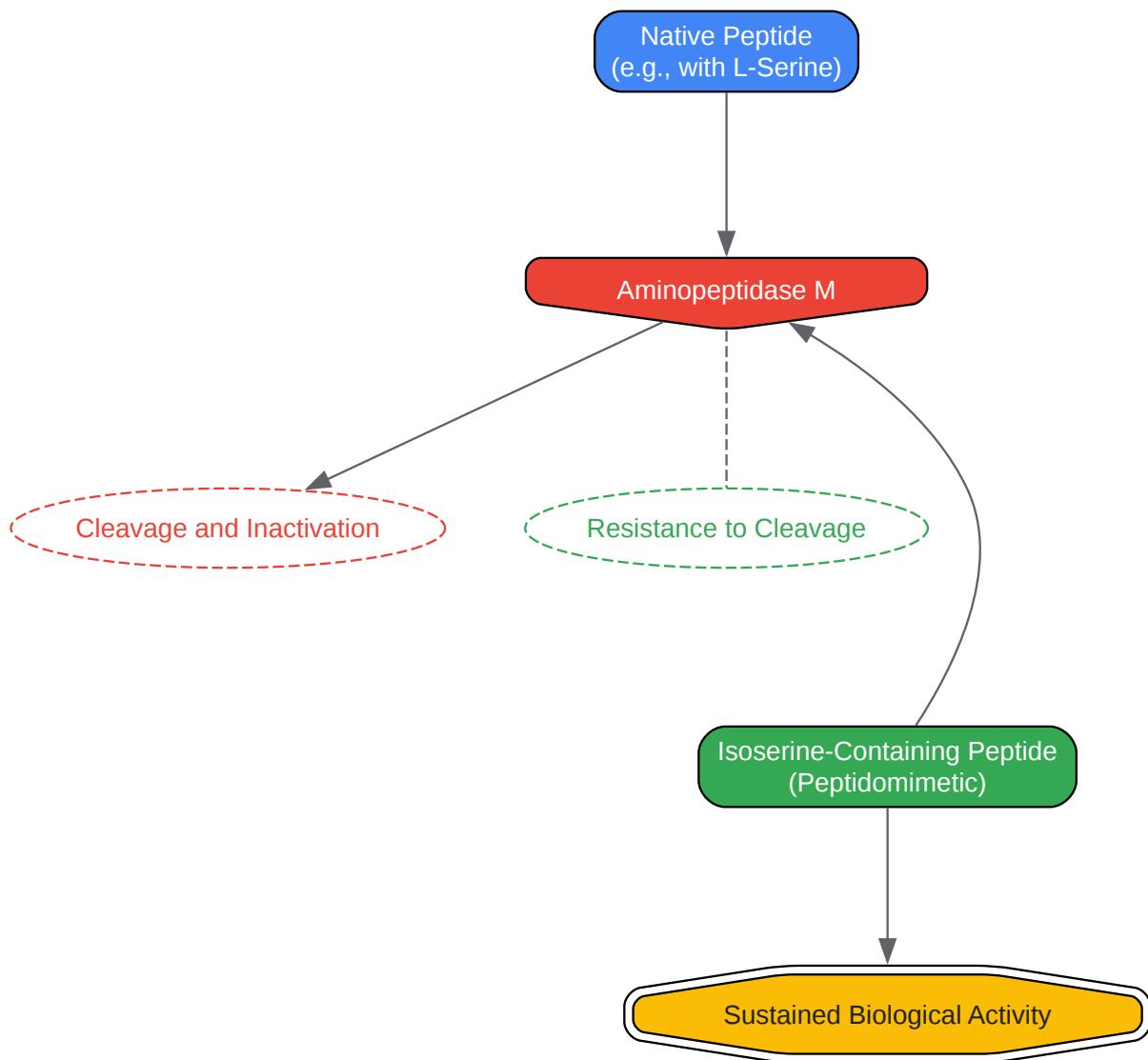
- Dissolve 1 mole of L-asparagine in aqueous acetic acid (e.g., 20%).
- Cool the solution in an ice bath.
- With vigorous stirring, slowly add a solution of 1-2 moles of sodium nitrite in water.
- Continue stirring in the ice bath for one hour, then allow the reaction to proceed overnight at room temperature.
- Evaporate the solution to a solid residue.
- Dissolve the residue in water and purify by ion-exchange column chromatography (e.g., IRA-400 OH⁻ form).
- Elute the product with a weak acid (e.g., 5% acetic acid).
- Evaporate the fractions containing the product and recrystallize from aqueous ethanol to obtain L-β-malamidic acid. A typical yield is around 83%.^[9]

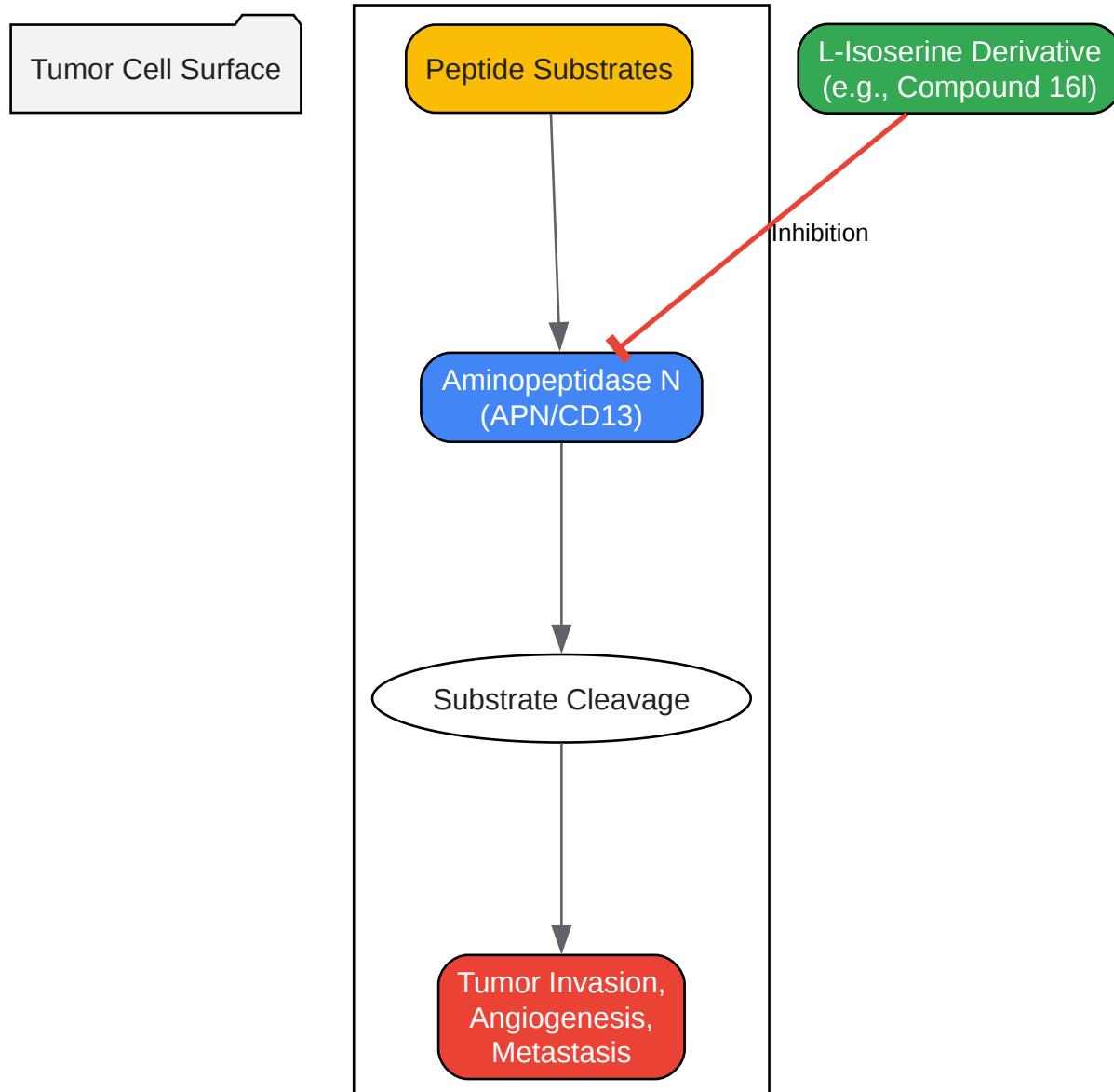
Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement

- Treat the L-β-malamidic acid from Step 1 with sodium hypochlorite in an alkaline solution.
- Purify the reaction mixture using resin column chromatography.
- Recrystallize the product from aqueous ethanol to yield pure (S)-isoserine.[\[8\]](#)

Workflow for the Chemical Synthesis of (S)-Isoserine:







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